molecular formula C7H18O2Si B102832 Silane, (2-ethoxyethoxy)trimethyl- CAS No. 16654-45-8

Silane, (2-ethoxyethoxy)trimethyl-

Cat. No. B102832
CAS RN: 16654-45-8
M. Wt: 162.3 g/mol
InChI Key: QXFMGPZJCKOKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (2-ethoxyethoxy)trimethyl-, also known as A-174 or glycidoxypropyltrimethoxysilane, is a colorless and transparent liquid with a molecular weight of 236.36 g/mol. It is widely used in the field of materials science, particularly in the synthesis of organic-inorganic hybrid materials. The compound contains a reactive glycidyl group that can covalently bond to various substrates, such as glass, metals, and polymers. This unique feature makes it a versatile coupling agent and surface modifier in many industrial applications.

Mechanism of Action

The mechanism of action of (2-ethoxyethoxy)trimethylsilane involves the reaction of its glycidyl group with the hydroxyl groups on the surface of substrates. The reaction leads to the formation of a covalent bond between the silane molecule and the substrate, which improves the adhesion and compatibility between them. The presence of the ethoxyethoxy group in the molecule enhances its hydrolytic stability and reduces its reactivity towards water.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-ethoxyethoxy)trimethylsilane. However, studies have shown that it is non-toxic and biocompatible, making it suitable for use in biomedical applications. The compound has been shown to enhance the adhesion and proliferation of cells on surfaces modified with it, which can improve the performance of tissue engineering scaffolds and biosensors.

Advantages and Limitations for Lab Experiments

The advantages of using (2-ethoxyethoxy)trimethylsilane in lab experiments include its high reactivity, versatility, and compatibility with various substrates. The compound can be easily synthesized and purified, making it readily available for research purposes. However, the limitations of using (2-ethoxyethoxy)trimethylsilane include its sensitivity to moisture and its potential to form unwanted byproducts during the reaction with substrates. Therefore, it is important to handle the compound with caution and control the reaction conditions carefully.

Future Directions

There are many future directions for the use of (2-ethoxyethoxy)trimethylsilane in scientific research. One direction is the development of new organic-inorganic hybrid materials with tailored properties, such as mechanical strength, thermal stability, and electrical conductivity. Another direction is the exploration of its potential in biomedical applications, such as drug delivery, tissue engineering, and biosensors. Furthermore, the use of (2-ethoxyethoxy)trimethylsilane in the synthesis of functionalized surfaces for environmental and energy-related applications, such as water treatment and solar cells, is also a promising direction for future research.

Synthesis Methods

The synthesis of (2-ethoxyethoxy)trimethylsilane can be achieved through several methods, including the reaction of 3-chloropropyltrimethoxysilane with ethylene oxide, the reaction of 3-chloropropyltriethoxysilane with ethylene glycol, and the reaction of glycidol with trimethylchlorosilane. Among these methods, the reaction of 3-chloropropyltrimethoxysilane with ethylene oxide is the most commonly used method due to its high yield and low cost.

Scientific Research Applications

The use of (2-ethoxyethoxy)trimethylsilane in scientific research has been extensive. It has been used as a coupling agent in the synthesis of various organic-inorganic hybrid materials, such as silica-based nanoparticles, nanocomposites, and coatings. The compound has also been used as a surface modifier in the preparation of functionalized surfaces for biomedical applications, such as drug delivery, tissue engineering, and biosensors. In addition, (2-ethoxyethoxy)trimethylsilane has been used as a crosslinking agent in the synthesis of polymeric materials, such as epoxy resins and polyurethanes.

properties

CAS RN

16654-45-8

Product Name

Silane, (2-ethoxyethoxy)trimethyl-

Molecular Formula

C7H18O2Si

Molecular Weight

162.3 g/mol

IUPAC Name

2-ethoxyethoxy(trimethyl)silane

InChI

InChI=1S/C7H18O2Si/c1-5-8-6-7-9-10(2,3)4/h5-7H2,1-4H3

InChI Key

QXFMGPZJCKOKTK-UHFFFAOYSA-N

SMILES

CCOCCO[Si](C)(C)C

Canonical SMILES

CCOCCO[Si](C)(C)C

synonyms

(2-Ethoxyethoxy)trimethylsilane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.